Cas no 392323-83-0 (ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate)

ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate
- 3-Thiophenecarboxylic acid, 2-[[4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzoyl]amino]-4,5-dimethyl-, ethyl ester
-
- Inchi: 1S/C23H30N2O5S2/c1-6-30-23(27)20-16(4)17(5)31-22(20)24-21(26)18-7-9-19(10-8-18)32(28,29)25-12-14(2)11-15(3)13-25/h7-10,14-15H,6,11-13H2,1-5H3,(H,24,26)
- InChI Key: BUAWZQJWTMPYKW-UHFFFAOYSA-N
- SMILES: C1(NC(=O)C2=CC=C(S(N3CC(C)CC(C)C3)(=O)=O)C=C2)SC(C)=C(C)C=1C(OCC)=O
Experimental Properties
- Density: 1.259±0.06 g/cm3(Predicted)
- pka: 11.98±0.70(Predicted)
ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0440-0268-10μmol |
ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |
392323-83-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0440-0268-5mg |
ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |
392323-83-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0440-0268-10mg |
ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |
392323-83-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0440-0268-1mg |
ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |
392323-83-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0440-0268-3mg |
ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |
392323-83-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0440-0268-30mg |
ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |
392323-83-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0440-0268-2μmol |
ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |
392323-83-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0440-0268-20μmol |
ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |
392323-83-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0440-0268-50mg |
ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |
392323-83-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0440-0268-5μmol |
ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate |
392323-83-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate Related Literature
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
Additional information on ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate
Introduction to Ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate (CAS No. 392323-83-0)
Ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate, a compound with the CAS number 392323-83-0, represents a significant advancement in the field of medicinal chemistry and pharmacology. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity and unique functional groups present in this molecule make it a promising candidate for further investigation in drug discovery and development.
The molecular structure of Ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate features a thiophene core substituted with various functional groups. The presence of a benzamido group linked to a sulfonyl moiety attached to a piperidine ring introduces multiple sites for interaction with biological targets. This intricate arrangement not only enhances the compound's binding affinity but also modulates its pharmacokinetic properties, making it an attractive scaffold for designing novel therapeutic agents.
Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry due to their diverse biological activities. Thiophenes are known for their ability to interact with various enzymes and receptors, making them valuable in the development of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The specific substitution pattern in Ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate is particularly noteworthy, as it may confer unique pharmacological properties that distinguish it from other known derivatives.
The benzamido group in this compound is a well-known pharmacophore that has been extensively studied for its role in modulating enzyme activity and receptor binding. When combined with the sulfonyl group, it enhances the compound's ability to interact with biological targets such as kinases and transcription factors. These interactions are crucial for developing drugs that can modulate cellular processes involved in disease pathways.
The piperidine ring substituent, specifically the 3,5-dimethylpiperidin-1-yl group, adds another layer of complexity to the molecule. Piperidine derivatives are known for their ability to improve drug bioavailability and metabolic stability. The dimethylation at the 3 and 5 positions further enhances these properties by increasing lipophilicity while maintaining solubility. This balance is critical for achieving optimal pharmacokinetic profiles in drug candidates.
In the context of current research, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs) as a strategy for treating complex diseases. The structural features of Ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate make it a potential candidate for interfering with PPIs involved in cancer progression and inflammation. By targeting these interactions, the compound may offer a novel approach to treating diseases that are currently difficult to manage with existing therapies.
Another area of interest is the use of computational methods to predict and optimize the biological activity of small molecules. Advanced computational techniques such as molecular docking and virtual screening have been instrumental in identifying promising drug candidates. The unique structure of Ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate makes it an ideal candidate for these methods, which can help researchers accelerate the drug discovery process by predicting potential binding interactions and optimizing lead compounds.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies allows researchers to introduce specific functional groups at desired positions on the molecular framework. This level of control is essential for achieving the desired biological activity and pharmacokinetic properties.
In conclusion, Ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate (CAS No. 392323-83-0) represents a significant advancement in medicinal chemistry with potential therapeutic applications across multiple disease areas. Its unique structural features and functional groups make it an attractive scaffold for designing novel therapeutic agents. Further research is warranted to explore its full biological potential and develop new treatments based on its structural framework.
392323-83-0 (ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate) Related Products
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)




